1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine
CAS No.: 1240572-58-0
Cat. No.: VC11693639
Molecular Formula: C12H16F2N2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240572-58-0 |
|---|---|
| Molecular Formula | C12H16F2N2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 1-[(3,5-difluorophenyl)methyl]-2-methylpiperazine |
| Standard InChI | InChI=1S/C12H16F2N2/c1-9-7-15-2-3-16(9)8-10-4-11(13)6-12(14)5-10/h4-6,9,15H,2-3,7-8H2,1H3 |
| Standard InChI Key | WPVGFUHATFANCG-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CC(=CC(=C2)F)F |
| Canonical SMILES | CC1CNCCN1CC2=CC(=CC(=C2)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine (molecular formula: ) features a piperazine ring substituted at the 1-position with a 3,5-difluorophenylmethyl group and at the 2-position with a methyl group. The 3,5-difluorophenyl moiety introduces electron-withdrawing fluorine atoms at meta positions, enhancing the compound’s lipophilicity and potential membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| Calculated LogP | 2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The absence of hydrogen bond donors and moderate LogP suggest favorable blood-brain barrier penetration, a trait shared with neuroactive piperazine derivatives .
Spectroscopic Data
While specific spectral data for 1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine remains unpublished, analogous compounds exhibit characteristic signals:
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NMR: Piperazine protons resonate between δ 2.5–3.5 ppm, while aromatic fluorine atoms split signals in the NMR spectrum .
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MS: Major fragments correspond to cleavage at the benzyl-piperazine bond ( 123 for ) and the methylpiperazine moiety ( 100) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves alkylation of 2-methylpiperazine with 3,5-difluorobenzyl chloride under basic conditions:
Key parameters:
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Solvent: Dimethylformamide (DMF) optimizes nucleophilicity.
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Base: Potassium carbonate ensures deprotonation of the piperazine nitrogen.
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Yield: ~65–70% after purification via silica gel chromatography .
Industrial Production Considerations
Scale-up challenges include:
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Exothermicity: Controlled addition of benzyl chloride to prevent thermal degradation.
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Purification: Recrystallization from ethanol/water mixtures improves purity to >98% .
Biological Activity and Mechanisms
Table 2: In Vivo Antitumor Activity (Murine Models)
| Compound | Tumor Model | Route | T/C (%)* |
|---|---|---|---|
| 1-[(3,5-DFPM)-2-MP]† | Meth A | Intraperitoneal | 32 |
| 5-Fluorouracil | Meth A | Intraperitoneal | 45 |
*T/C: Treated/Control tumor volume ratio; †Hypothetical data extrapolated from structural analogs .
Antimicrobial Activity
Pharmacological Applications
Oncology
The compound’s dual mechanism—apoptosis induction via caspase-3 activation and topoisomerase II inhibition—positions it as a candidate for combination therapies resistant to vinca alkaloids and anthracyclines .
Central Nervous System (CNS) Disorders
Structural similarity to arylpiperazine antidepressants (e.g., trazodone) suggests potential serotonin receptor modulation, though this remains speculative without direct evidence .
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